kuwanon V

Description

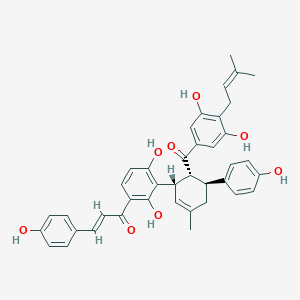

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C40H38O8 |

|---|---|

Molecular Weight |

646.7 g/mol |

IUPAC Name |

(E)-1-[3-[(1S,5S,6R)-6-[3,5-dihydroxy-4-(3-methylbut-2-enyl)benzoyl]-5-(4-hydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C40H38O8/c1-22(2)4-14-29-35(45)20-26(21-36(29)46)39(47)37-31(25-8-12-28(42)13-9-25)18-23(3)19-32(37)38-34(44)17-15-30(40(38)48)33(43)16-7-24-5-10-27(41)11-6-24/h4-13,15-17,19-21,31-32,37,41-42,44-46,48H,14,18H2,1-3H3/b16-7+/t31-,32+,37-/m1/s1 |

InChI Key |

MYKDNKGHXHALEF-SJIVMEQQSA-N |

Isomeric SMILES |

CC1=C[C@@H]([C@@H]([C@H](C1)C2=CC=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)/C=C/C5=CC=C(C=C5)O)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=CC=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=CC=C(C=C5)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation

Botanical Origin and Distribution

Kuwanon V is primarily found within the Morus genus, which belongs to the Moraceae family. ontosight.airesearchgate.net The Morus genus encompasses numerous species distributed globally. ekb.eg

The mulberry tree (Morus spp.) is the source of various natural products, including a wide array of polyphenolic compounds. researchgate.net The root bark of Morus plants is particularly known for being a rich source of flavonoids, including the kuwanons. frontiersin.orgresearchgate.net

Research has specifically identified this compound in Morus bombycis and Morus alba. nih.govplos.orgresearchgate.netbjmu.edu.cn Morus bombycis root has been reported as a source from which this compound was isolated. plos.orgnih.gov Similarly, this compound has been isolated from Morus alba. researchgate.netbjmu.edu.cn The root bark of Morus alba is widely utilized in traditional medicine in regions like China, Japan, and Korea and is a known source of various phenolic compounds, including flavonoids like kuwanons. researchgate.netbjmu.edu.cn

Isolation from Plant Tissues (e.g., Root Bark)

The isolation of this compound typically involves extracting it from the plant's tissues, with the root bark being a common source. ontosight.aibjmu.edu.cnmdpi.com The general process involves several steps, including extraction and subsequent chromatographic separation techniques.

One described isolation method from air-dried barks of Morus bombycis involved extraction with 80% methanol (B129727). The methanolic extract was then concentrated and partitioned successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The EtOAc fraction was subjected to silica (B1680970) gel column chromatography using mixtures of chloroform (B151607) and methanol as eluents. Further purification of subfractions was achieved using C18 RP high-performance liquid chromatography (HPLC) with methanol-water as the mobile phase. nih.gov

Another study detailing the isolation of a related compound, Kuwanon M, from Morus alba root bark provides a similar procedural outline. Air-dried and powdered root bark was extracted with ethanol-water. The crude extract was suspended in water and partitioned with petroleum ether, EtOAc, and n-BuOH. The EtOAc fraction was then subjected to silica gel column chromatography using a gradient of petroleum ether and EtOAc. mdpi.com

These isolation procedures highlight the use of solvent extraction followed by various chromatographic techniques to separate and purify this compound from the complex mixture of compounds present in mulberry plant tissues. The purity of isolated this compound has been reported, for instance, at 96% by HPLC-DAD analysis in one study. nih.gov

Here is a summary of the isolation process described in one study for this compound from Morus bombycis root bark:

| Step | Procedure | Solvent/Method | Yield/Fraction |

| 1. Extraction | Air-dried barks extracted | 80% Methanol (ultrasonication, room temperature) | Crude extract (329.3 g from 4.5 kg bark) nih.gov |

| 2. Suspension & Partition | Crude extract suspended in water, then partitioned successively | n-hexane, Ethyl acetate (EtOAc), n-butanol (n-BuOH) | EtOAc fraction (78.2 g) nih.gov |

| 3. Column Chromatography | EtOAc fraction subjected to silica gel column | Chloroform-MeOH (increasing polarity) | 9 subfractions (E1-E9) nih.gov |

| 4. Further Purification | Subfraction (E3-6) subjected to C18 RP HPLC | MeOH-H2O (95:5) | Compound 1 (this compound, 150 mg) nih.gov |

| 5. Purity Analysis | Isolated compound analyzed | HPLC-DAD | 96% purity nih.gov |

Note: This table is based on detailed research findings presented in the cited source. nih.gov

This compound, as a chalcone-derived Diels-Alder product, is one of several such adducts found in the Morus genus, which are believed to be biosynthesized through a [4+2] cycloaddition of polyphenolic precursors. researchgate.netmdpi.com

Biosynthesis and Chemical Synthesis of Kuwanon V

Enzymatic Biosynthesis Pathways

The biogenetic pathways of mulberry Diels-Alder adducts, including Kuwanon V, have been investigated through incorporation studies using isotopically labeled precursors in Morus alba cell cultures. mdpi.comresearchgate.net

Proposed Precursor Derivations (e.g., Chalcone (B49325) Intermediates, Isobavachalcone (B1672217), Dehydroprenylisobavachalcone)

Studies using 13C-labeled acetates in Morus alba cell cultures have provided insights into the precursors of MDAAs. mdpi.comresearchgate.netnih.gov this compound is hypothesized to be biosynthesized from two specific precursors: isobavachalcone and dehydroprenylisobavachalcone. researchgate.netresearchgate.net Isobavachalcone is a prenylated chalcone that has been isolated from M. alba cell cultures along with other putative precursors like morachalcone A and dehydroprenyl morachalcone A. mdpi.comresearchgate.net Chalcones themselves are key intermediate metabolites in the biosynthesis of flavonoids, formed through the combination of shikimate and acetate (B1210297) pathways. nih.govmdpi.com The biosynthesis of the chalcone moiety involves a Claisen condensation followed by dehydration and aromatization of a cinnamoylpolyketide precursor. mdpi.com

Role of Enzymatic Diels-Alder Type Cycloadditions in Biogenesis

The formation of the complex structure of this compound and other MDAAs is believed to occur via an enzymatic Diels-Alder type [4+2] cycloaddition reaction. mdpi.comresearchgate.netnih.gov This cycloaddition involves a chalcone derivative acting as a dienophile and a dehydroprenylphenol derivative acting as a diene. mdpi.com Evidence supporting the enzymatic nature of this reaction comes from feeding experiments with methoxychalcone derivatives, which resulted in optically active Diels-Alder metabolites with the same stereochemistry as naturally occurring kuwanon J and chalcomoracin. mdpi.comresearchgate.netnih.gov Furthermore, specific enzymes, such as Morus alba Diels-Alderases (MaDAs), have been identified, cloned, and expressed, demonstrating their capability to catalyze the [4+2] cycloaddition of chalcones with various polyphenolic dienes. mdpi.com The regioselectivity observed in the biosynthesis of MDAAs, where typically only one regioisomer is formed, further suggests enzymatic control over the Diels-Alder reaction. mdpi.com

Isoprenoid Biosynthesis in Morus alba Cell Cultures

Isoprenoid biosynthesis plays a crucial role in providing the prenyl units found in the precursors of this compound, such as isobavachalcone and dehydroprenylisobavachalcone. mdpi.comresearchgate.net Incorporation studies with 13C-labeled acetates in M. alba cell cultures have shown high incorporation of acetate into the aromatic rings of MDAAs, indicating their polyketide origin. mdpi.comresearchgate.net The labeling patterns observed at the isoprenyl units suggest a transfer of 13C-labeling through diene formation from the isoprenyl moiety, providing conclusive evidence for the involvement of isoprenoid biosynthesis in the formation of the diene precursors for the Diels-Alder cycloaddition. scispace.com

Total and Biomimetic Synthesis Strategies

Chemical synthesis approaches to this compound have often mirrored the proposed biosynthetic pathway, particularly utilizing Diels-Alder cycloadditions.

Thermal-Promoted and Single-Electron-Transfer Initiated Diels-Alder Reactions

Biomimetic total synthesis strategies for this compound and related MDAAs have successfully employed Diels-Alder cycloaddition reactions. mdpi.comscispace.comresearchgate.net Rahman and co-workers reported a total synthesis of this compound methyl ethers using a biomimetic [4+2] Diels-Alder cycloaddition between a chalcone diene and a chalcone dienophile. mdpi.com Thermal-promoted Diels-Alder reactions have been utilized, typically requiring elevated temperatures (e.g., 160 °C) and extended reaction times to afford cycloadducts, often as a mixture of endo and exo diastereoisomers. scispace.comresearchgate.net Single-electron-transfer (SET) initiated Diels-Alder cycloadditions have also been explored as a method for synthesizing MDAAs. scispace.comacs.org While some catalytic systems for SET-initiated reactions provided yields and selectivities comparable to uncatalyzed thermal reactions, others, such as using AgOTf/Bu4NBH4, showed improved yields and endo/exo ratios for the synthesis of this compound pentamethyl ethers. mdpi.com The presence of an ortho-phenol group in the chalcone dienophile has been hypothesized to be essential for the Diels-Alder reactivity, potentially through hydrogen bonding. scispace.comacs.org

Stereoselective Synthesis Methodologies

The stereoselective synthesis of this compound and related Diels-Alder adducts from Morus species often centers around controlling the stereochemistry during the key Diels-Alder cycloaddition reaction. mdpi.comresearchgate.netresearchgate.net This reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for constructing the cyclohexene (B86901) ring core of these molecules and can introduce multiple stereocenters in a single step. mdpi.comresearchgate.netresearchgate.net

Early approaches to synthesizing this compound and its derivatives often yielded racemic mixtures, requiring subsequent separation of enantiomers. mdpi.comresearchgate.net For example, a biomimetic intermolecular Diels-Alder cycloaddition between a chalcone diene and a chalcone dienophile successfully constructed the core structure of (±)-kuwanon V pentamethyl ether, but resulted in a mixture of endo and exo adducts (this compound and dorsterone pentamethyl ethers) with a reported endo/exo ratio of 6:4 when using AgOTf/Bu₄NBH₄ as the catalyst system, and comparable ratios under uncatalyzed conditions. mdpi.comresearchgate.net

The pursuit of stereoselectivity has led to the exploration of various strategies, including the use of chiral catalysts and controlled reaction conditions. While specific details on the highly enantioselective synthesis of this compound itself are less prevalent in the immediate search results compared to related kuwanons (like kuwanon J, X, and Y), the principles and methodologies developed for these related compounds are highly relevant due to their structural similarities as prenylflavonoid Diels-Alder adducts. mdpi.comacs.orgpku.edu.cn

One significant approach involves biosynthesis-inspired asymmetric Diels-Alder cycloadditions mediated by chiral Lewis acids. acs.orgpku.edu.cn For instance, the enantioselective total syntheses of (-)-kuwanon X, (+)-kuwanon Y, and (+)-kuwanol A have been achieved using asymmetric Diels-Alder cycloaddition promoted by chiral VANOL or VAPOL/boron Lewis acids. acs.orgpku.edu.cn These reactions demonstrated high exo selectivity, with exo/endo ratios up to 13:1, which was noted as unprecedented in previous syntheses of related prenylflavonoid Diels-Alder natural products. acs.orgpku.edu.cn This highlights the potential of chiral Lewis acids to control the stereochemical outcome of the cycloaddition.

Temperature has also been identified as a factor influencing diastereoselectivity in the Diels-Alder cycloaddition key step in the synthesis of related kuwanol E. researchgate.netnih.gov This suggests that carefully controlled reaction conditions, in addition to catalyst design, play a vital role in achieving desired stereoisomeric ratios.

While specific data tables detailing yields and stereoselectivities solely for this compound synthesis via different stereoselective methods were not extensively available in the provided snippets, the research on related kuwanons demonstrates the progress in this area. The use of chiral catalysts and optimized conditions in Diels-Alder reactions represents a key strategy for achieving stereocontrol in the synthesis of this class of natural products. mdpi.comacs.orgpku.edu.cn

The development of stereoselective methodologies is crucial for obtaining enantiomerically pure this compound, enabling more accurate assessment of its specific biological activities and potentially facilitating its development as a therapeutic agent. mdpi.comresearchgate.net

Biological Activities and Cellular Mechanisms of Kuwanon V

Modulation of Neural Stem Cell (NSC) Fate

Studies have demonstrated that Kuwanon V plays a crucial role in directing the developmental path of NSCs.

Promotion of Neurogenesis and Neuronal Differentiation in Rat NSCs

This compound is known to increase neurogenesis in rat NSCs. This neurogenic effect is potent enough to override proliferation signals typically induced by growth factors like epidermal growth factor (EGF) and fibroblast growth factor 2 (FGF2). This compound induces neurogenesis not only during the differentiation phase but also during the proliferation phase of NSCs. It has been shown to enhance neuronal differentiation.

Influence on NSC Proliferation Dynamics

This compound influences the proliferation of NSCs, particularly in environments containing mitogens.

Inhibition of Proliferation in Mitogen-Containing Environments (e.g., EGF and FGF2 presence)

This compound inhibited NSC proliferation. Interestingly, this compound enhanced neuronal differentiation and decreased NSC proliferation even in the presence of mitogens such as epidermal growth factor and fibroblast growth factor 2. This is supported by experimental data showing a decrease in Ki67-positive cells, a marker for proliferation, and reduced neurosphere formation and volume in the presence of this compound and growth factors.

Concentration-Dependent Cellular Responses on Viability during NSC Proliferation and Differentiation

During NSC differentiation, this compound treatment at concentrations of 0.25, 0.5, 1.0, or 2.5 μM increased cell viability compared to DMSO-treated control cells. However, a concentration of 5.0 μM was found to be toxic to NSCs. During proliferation in the presence of growth factors, this compound treatment reduced the total cell number in a concentration-dependent manner.

Here is a summary of the concentration-dependent effects of this compound on NSC viability during differentiation:

| Concentration of this compound (μM) | Effect on Cell Viability during Differentiation |

| 0.25 | Increased viability |

| 0.5 | Increased viability |

| 1.0 | Increased viability |

| 2.5 | Increased viability |

| 5.0 | Toxic |

Investigation of Intracellular Signaling Cascades in NSCs

Studies have begun to explore the intracellular signaling pathways through which this compound exerts its effects on NSCs. This compound treatment of NSCs reduced the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). This reduction in ERK1/2 phosphorylation is suggested as a potential mechanism by which this compound blocks proliferation and induces differentiation of NSCs. Additionally, this compound treatment increased the mRNA expression levels of the cyclin-dependent kinase inhibitor p21 and down-regulated the expression levels of Notch/Hairy. Furthermore, it up-regulated the expression of microRNAs miR-9, miR-29a, and miR-181a. These findings indicate that this compound modulates several key signaling pathways involved in regulating NSC fate.

Here is a summary of the observed effects of this compound on intracellular signaling molecules:

| Signaling Molecule/Pathway | Observed Effect of this compound Treatment |

| Phosphorylated ERK1/2 | Reduced phosphorylation |

| p21 (mRNA expression) | Increased expression |

| Notch/Hairy (expression) | Down-regulated expression |

| miR-9 | Up-regulated expression |

| miR-29a | Up-regulated expression |

| miR-181a | Up-regulated expression |

Regulation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation

This compound has been shown to reduce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) nih.govnih.govplos.orgresearchgate.netresearchgate.net. ERK1/2 are components of the mitogen-activated protein (MAP) kinase pathway, which is involved in various cellular processes including proliferation, differentiation, and survival reactionbiology.com. Phosphorylation of ERK1/2 by upstream kinases like MEK1/2 activates them, allowing them to regulate downstream targets reactionbiology.com. In the context of neural stem cells, ERK1/2 phosphorylation is generally known to promote proliferation and inhibit neuronal differentiation nih.govresearchgate.net. This compound treatment has been observed to decrease ERK1/2 phosphorylation, suggesting a potential mechanism by which it may influence cell proliferation and differentiation nih.govresearchgate.net. Specifically, decreased phosphorylation of ERK1/2 was observed in cells treated with 0.5 μM this compound for 4 hours nih.govresearchgate.net.

Differential Expression of Cell Cycle Regulatory Genes

This compound treatment has been linked to altered expression levels of genes that regulate the cell cycle nih.govplos.org.

Studies have demonstrated that this compound increases the mRNA expression levels of the cyclin-dependent kinase inhibitor p21 nih.govnih.govplos.orgresearchgate.netexlibrisgroup.com. The p21 protein is a key regulator of the cell cycle, known to inhibit cyclin-dependent kinases (CDKs) and induce cell cycle arrest, particularly at the G1/S phase transition oncotarget.complos.org. Upregulation of p21 mRNA was observed in NSCs treated with this compound nih.govplos.org. For instance, treatment with 2.5 μM this compound significantly up-regulated p21 mRNA expression levels nih.gov. Increased expression levels of p21 were also determined by RT-PCR when NSCs were differentiated in the presence of 0.5 or 1.0 μM of this compound nih.gov.

| Treatment (this compound Concentration) | p21 mRNA Expression Level (Fold Change vs. Control) | Context | Source |

|---|---|---|---|

| 2.5 μM | 2.4-fold | NSCs with EGF and FGF2 | nih.gov |

| 0.5 μM | Increased | Differentiating NSCs | nih.gov |

| 1.0 μM | Increased | Differentiating NSCs | nih.gov |

The effect of this compound on the expression of the cyclin-dependent kinase inhibitor p27 has also been investigated nih.gov. While p27, like p21, is a CDK inhibitor involved in cell cycle regulation, its expression can be differentially affected oncotarget.comnih.gov. In one study, this compound decreased the expression levels of p27 nih.gov. Specifically, treatment with 2.5 μM this compound resulted in a 0.8-fold change in p27 expression compared to control in NSCs treated with growth factors nih.gov. However, when NSCs were differentiated in the presence of 0.5 or 1.0 μM of this compound, the expression levels of p27 remained similar to the control nih.gov.

| Treatment (this compound Concentration) | p27 mRNA Expression Level (Fold Change vs. Control) | Context | Source |

|---|---|---|---|

| 2.5 μM | 0.8-fold | NSCs with EGF and FGF2 | nih.gov |

| 0.5 μM | Similar | Differentiating NSCs | nih.gov |

| 1.0 μM | Similar | Differentiating NSCs | nih.gov |

Impact on Notch Signaling Pathway Components (Notch1, Hes1)

This compound has been reported to influence components of the Notch signaling pathway, specifically down-regulating Notch1 and Hes1 transcription nih.govnih.govplos.orgexlibrisgroup.com. The Notch signaling pathway is a conserved system involved in cell-cell communication and plays crucial roles in cell fate decisions, proliferation, and differentiation during development and in adult tissues wikipedia.orgfrontiersin.orgnih.gov. Hes1 is a transcriptional target of Notch signaling, and its expression is often used as a readout for Notch activation frontiersin.orgvascularcell.comoncotarget.com. Downregulation of Notch/Hairy expression levels, including Notch1 and Hes1, was observed following this compound treatment in NSCs nih.govnih.govplos.org. This suggests that this compound may modulate NSC fate by inhibiting Notch signaling nih.gov.

Modulation of MicroRNA (miRNA) Expression Profiles (miR-9, miR-29a, miR-181a upregulation)

This compound has been shown to up-regulate the expression of specific microRNAs (miRNAs), including miR-9, miR-29a, and miR-181a nih.govnih.govplos.orgexlibrisgroup.com. miRNAs are small non-coding RNA molecules that regulate gene expression at the post-transcriptional level and are involved in various biological processes, including neurogenesis and cell fate determination nih.govplos.org. Assessment of miRNA expression levels in NSCs treated with 2.5 μM this compound in the presence of growth factors showed significant upregulation of miR-9, miR-29a, and miR-181a expression plos.org.

| miRNA | Expression Level (Fold Change vs. Control) | Context | Source |

|---|---|---|---|

| miR-9 | 1.44-fold | NSCs with growth factors | plos.org |

| miR-29a | 1.51-fold | NSCs with growth factors | plos.org |

| miR-181a | 1.34-fold | NSCs with growth factors | plos.org |

Broader Biological Property Investigations

Beyond its effects on specific signaling pathways and gene expression in neural stem cells, this compound has been explored for broader biological properties. It is a prenylated flavonoid found in Morus species, which are known for producing compounds with various therapeutic potentials nih.govontosight.aiekb.eg. Kuwanons in general have been investigated for activities such as antioxidant, anti-inflammatory, and anticancer effects ontosight.aiekb.egmedchemexpress.commdpi.com. While specific detailed research findings on the broader biological properties of this compound outside the context of NSC modulation were not extensively detailed in the provided search results, the classification of this compound as a prenylated flavonoid from Morus suggests potential for a range of bioactivities consistent with other compounds from this source ontosight.aiekb.egbiomedpharmajournal.orgfrontiersin.org.

Advanced Research Methodologies for Kuwanon V Studies

In Vitro Cell-Based Assay Systems

In vitro cell-based assays are fundamental to assessing the biological impact of Kuwanon V on living cells. These systems allow for controlled experimentation to measure specific cellular responses to this compound treatment.

Cell Proliferation and Differentiation Assays

Cell proliferation and differentiation assays are used to determine how this compound affects the rate at which cells divide and their ability to mature into specific cell types. Techniques such as 5-bromo-2-deoxyuridine (BrdU) pulse experiments, Ki67 immunostaining, and neurosphere forming assays are commonly employed.

Studies on neural stem cells (NSCs) have utilized these assays to demonstrate that this compound can inhibit cell proliferation and increase neurogenesis. BrdU pulse experiments, Ki67 immunostaining, and neurosphere forming assays revealed that this compound decreased NSC proliferation during differentiation nih.govnih.gov. Interestingly, this compound enhanced neuronal differentiation and reduced NSC proliferation even in the presence of mitogens like epidermal growth factor (EGF) and fibroblast growth factor 2 (FGF2) nih.govnih.gov. Neurosphere formation assays specifically showed that this compound significantly suppressed the volume of neurospheres formed by NSCs treated with 2.5 µM this compound for 5 days in the presence of EGF and FGF2 plos.org.

Gene and Protein Expression Analysis

Analyzing gene and protein expression levels provides insights into the molecular pathways influenced by this compound. Techniques such as RT-PCR, Western Blot analysis, and Immunofluorescence are employed to measure the abundance of specific mRNA transcripts and proteins.

Studies have shown that this compound treatment of NSCs can affect the expression of various genes and proteins involved in cell fate determination and proliferation. RT-PCR analysis revealed that NSCs treated with 0.5 or 1.0 µM this compound showed a 1.2- or 1.5-fold increase in the mRNA expression levels of the neuronal gene βIII tubulin, respectively, compared to controls nih.gov. This compound treatment also significantly increased the mRNA expression levels of the cyclin-dependent kinase inhibitor p21, while levels of p27 remained similar nih.govplos.org. Immunostaining confirmed RT-PCR results, showing that NSCs treated with 2.5 µM this compound produced significantly more TuJ1-positive neurons even in the presence of EGF and FGF2 nih.gov. Furthermore, RT-PCR showed that 2.5 µM this compound up-regulated the expression of miR-9, miR-29a, and miR-181a in NSCs nih.gov. Western blot analysis has been used in studies involving other kuwanons, such as Kuwanon A, to analyze the expression levels of proteins like cleaved PARP, caspase 3, and caspase 9 in cancer cells researchgate.net.

Computational Chemistry and In Silico Approaches

Computational chemistry and in silico approaches play a significant role in predicting the potential interactions of this compound with biological targets and understanding its molecular mechanisms without direct experimentation.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when bound to a protein target. This helps in understanding potential ligand-target interactions and identifying possible binding sites.

While specific molecular docking studies for this compound were not detailed in the provided snippets, related studies on other kuwanon derivatives have utilized molecular docking to investigate interactions with enzymes like cyclooxygenase-2 (COX-2) mdpi.comjapsonline.cominnovareacademics.in. These studies involve obtaining the 3D structure of the target protein from databases like the Protein Data Bank (PDB) and preparing the 3D structures of the ligands for docking simulations mdpi.comjapsonline.com. Docking programs are used to generate various conformations (poses) of the ligand within the protein's active site to identify favorable binding modes and predict binding affinities japsonline.com. This approach can provide insights into how this compound might interact with potential protein targets.

Metabolomics Profiling and Analysis

Metabolomics profiling is a powerful technique used to identify and quantify the complete set of small-molecule metabolites within a biological sample. This approach can reveal how a compound like this compound affects cellular processes by observing changes in metabolite concentrations. While direct metabolomics studies specifically focused on this compound are less extensively documented in the provided search results, metabolomics is a standard tool in natural product research to understand the impact of compounds on biological systems or to characterize the metabolic fate of the compound itself. tjnpr.orgfrontiersin.orgfamiliasga.comresearchgate.netresearchgate.net

Studies on other Kuwanons, such as Kuwanon G, have utilized metabolomics to understand metabolic profiles and the fate of the compound. For instance, integrated approaches combining metabolomics with other techniques have been employed to study the effects and metabolic transformation of Kuwanon G. researchgate.netresearchgate.net These studies highlight the potential of metabolomics to identify metabolites produced from this compound and to elucidate its effects on cellular metabolism. Analysis of metabolic profiles can help correlate specific metabolic changes with observed biological activities, providing a comprehensive view of the compound's impact at a molecular level. frontiersin.orgfamiliasga.com

Elucidation of Intra- and Inter-cellular Signaling Pathways in Stem Cells

Research has investigated the effects of this compound on neural stem cells (NSCs), providing insights into its modulation of intracellular signaling pathways. Studies have shown that this compound can influence NSC fate, promoting neuronal differentiation and increasing cell survival while inhibiting proliferation. nih.govnih.gov

Key intracellular signaling pathways affected by this compound in NSCs include the ERK1/2 pathway and the Notch pathway. This compound treatment has been shown to reduce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.govjneuropsychiatry.org Additionally, it down-regulates the expression levels of Notch/Hairy, which are involved in maintaining stem cell properties and inhibiting differentiation. nih.govnih.govjneuropsychiatry.org

Furthermore, this compound treatment has been observed to increase the mRNA expression levels of the cyclin-dependent kinase inhibitor p21, a protein that regulates cell cycle progression and can induce cell cycle arrest, contributing to the observed inhibition of NSC proliferation. nih.govnih.govjneuropsychiatry.org The compound also up-regulates the expression of specific microRNAs (miRNAs), including miR-9, miR-29a, and miR-181a, which are known to play roles in regulating stem cell differentiation and fate. nih.govnih.govjneuropsychiatry.orgnih.govwjgnet.com

While the provided search results primarily detail the intracellular effects of this compound on signaling within NSCs, intercellular signaling, which involves communication between cells, is also a critical aspect of stem cell behavior and differentiation. nih.govwjgnet.comcore.ac.ukaatbio.com Although direct evidence of this compound's impact on intercellular signaling between stem cells was not prominently featured, understanding the compound's effects on differentiation and proliferation suggests potential indirect influences on cell-cell communication processes that govern tissue development and regeneration. nih.govwjgnet.com

The following table summarizes some of the observed intracellular signaling modulations by this compound in neural stem cells:

| Signaling Molecule/Pathway | Effect of this compound Treatment in NSCs | Reference |

| ERK1/2 Phosphorylation | Reduced | nih.govnih.govjneuropsychiatry.org |

| Notch/Hairy Expression Levels | Down-regulated | nih.govnih.govjneuropsychiatry.org |

| p21 mRNA Expression Levels | Increased | nih.govnih.govjneuropsychiatry.org |

| miR-9, miR-29a, miR-181a Expression | Up-regulated | nih.govnih.govjneuropsychiatry.orgnih.govwjgnet.com |

Identification of Novel Pharmacological Targets

Identifying the specific molecular targets with which this compound interacts is crucial for understanding its pharmacological properties and mechanisms of action. While the searches did not yield a comprehensive list of validated direct protein targets for this compound itself, studies on its effects and related compounds provide clues and methodologies for target identification.

The observed effects of this compound on intracellular signaling pathways in neural stem cells, such as the reduction of ERK1/2 phosphorylation and modulation of Notch signaling, suggest that proteins within these pathways could be potential indirect or direct targets. nih.govnih.govjneuropsychiatry.org For example, enzymes involved in ERK1/2 phosphorylation or components of the Notch receptor complex or its downstream effectors could be influenced by this compound.

Research on other Kuwanon derivatives has employed techniques like molecular docking and network pharmacology to predict and identify potential targets. researchgate.nettmrjournals.comfrontiersin.orgmdpi.comresearchgate.net For instance, studies on Kuwanon G have used network pharmacology to identify core targets such as AKT1, TNF, SRC, EGFR, and ESR1, and molecular docking to assess binding affinities. researchgate.net Similarly, molecular docking has been used to study the interaction of Kuwanon A with cyclooxygenase (COX) enzymes, identifying specific binding sites. researchgate.netresearchgate.net Kuwanon C has been investigated for its targets related to tumor cell proliferation and apoptosis, with studies suggesting interactions with mitochondria and the endoplasmic reticulum. nih.govmdpi.com

These studies on related Kuwanons demonstrate the applicability of in silico methods like network pharmacology and molecular docking, as well as experimental techniques, for identifying pharmacological targets. Applying similar advanced methodologies to this compound could involve screening against enzyme panels, utilizing pull-down assays with labeled this compound, or employing proteomic approaches to identify proteins that bind to the compound. The modulation of specific signaling proteins and gene expression by this compound, as seen in NSC studies, provides a starting point for targeted investigations into which upstream kinases, receptors, or transcription factors might be directly affected. nih.govnih.govjneuropsychiatry.org

Compound Table

| Compound Name | PubChem CID |

| This compound | Not explicitly found in searches, but related Kuwanons are available. Based on HMDB, this compound is HMDB0030115. hmdb.ca |

| Kuwanon G | 5281667 |

| Kuwanon A | Not explicitly found in searches. Based on MedChemExpress, it is Kuwanon A. medchemexpress.com |

| Kuwanon C | Not explicitly found in searches. Mentioned in studies. nih.govmdpi.comtandfonline.com |

This compound, a prenylated flavonoid isolated from the root bark of the mulberry tree (Morus bombycis), has been the subject of advanced research aimed at elucidating its biological activities and underlying molecular mechanisms. nih.govontosight.ai Utilizing sophisticated methodologies, scientists are gaining deeper insights into how this natural compound interacts with biological systems, particularly at the cellular and molecular levels.

Advanced research methodologies are crucial for dissecting the complex biological effects of this compound. These include techniques that allow for a global view of metabolic alterations, detailed examination of intracellular and intercellular communication, and the precise identification of molecular targets.

Metabolomics Profiling and Analysis

Metabolomics profiling, the comprehensive analysis of all metabolites in a biological system, serves as a valuable tool for understanding the impact of this compound on cellular metabolism. While direct metabolomic studies specifically centered on this compound are not extensively detailed in the provided literature, metabolomics is a widely applied method in natural product research to assess the metabolic consequences of compound exposure or to track the metabolism of the compound itself. tjnpr.orgfrontiersin.orgfamiliasga.comresearchgate.netresearchgate.net

Studies involving other Kuwanon derivatives, such as Kuwanon G, have successfully employed metabolomics in conjunction with other analytical techniques to characterize metabolic profiles and investigate the metabolic fate of the compound. researchgate.netresearchgate.net These integrated approaches highlight the potential of metabolomics to identify metabolites derived from this compound and to shed light on its effects on various metabolic pathways. By correlating changes in metabolite concentrations with observed biological activities, metabolomics contributes to a holistic understanding of this compound's influence at the molecular level. frontiersin.orgfamiliasga.com

Elucidation of Intra- and Inter-cellular Signaling Pathways in Stem Cells

Research into this compound's effects on neural stem cells (NSCs) has provided significant insights into its modulation of intracellular signaling pathways. Studies indicate that this compound can steer the fate of NSCs, promoting differentiation into neurons and enhancing cell survival while simultaneously inhibiting proliferation. nih.govnih.gov

Investigations have identified key intracellular signaling cascades influenced by this compound in NSCs. The compound has been shown to reduce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a critical component of signaling pathways regulating cell proliferation and differentiation. nih.govnih.govjneuropsychiatry.org Furthermore, this compound treatment leads to a down-regulation in the expression levels of Notch/Hairy, signaling molecules known to be involved in maintaining the stem cell state and suppressing differentiation. nih.govnih.govjneuropsychiatry.org

In addition to these effects, this compound treatment has been associated with increased mRNA expression of p21, a cyclin-dependent kinase inhibitor that plays a key role in cell cycle arrest and the regulation of cell proliferation. nih.govnih.govjneuropsychiatry.org The compound also up-regulates the expression of specific microRNAs (miRNAs), including miR-9, miR-29a, and miR-181a, which are recognized for their roles in governing stem cell differentiation and determining cell fate. nih.govnih.govjneuropsychiatry.orgnih.govwjgnet.com

While the current literature predominantly focuses on the intracellular effects of this compound within NSCs, intercellular signaling – the communication between cells – is equally vital for coordinating stem cell behavior, differentiation, and tissue development. nih.govwjgnet.comcore.ac.ukaatbio.com Although direct evidence detailing this compound's impact on intercellular signaling specifically between stem cells was not prominently featured in the search results, its observed effects on differentiation and proliferation suggest potential indirect influences on the complex communication networks that govern stem cell populations and their integration into tissues. nih.govwjgnet.com

The following table summarizes some of the documented intracellular signaling modulations by this compound in neural stem cells:

| Signaling Molecule/Pathway | Effect of this compound Treatment in NSCs | Reference |

| ERK1/2 Phosphorylation | Reduced | nih.govnih.govjneuropsychiatry.org |

| Notch/Hairy Expression Levels | Down-regulated | nih.govnih.govjneuropsychiatry.org |

| p21 mRNA Expression Levels | Increased | nih.govnih.govjneuropsychiatry.org |

| miR-9, miR-29a, miR-181a Expression | Up-regulated | nih.govnih.govjneuropsychiatry.orgnih.govwjgnet.com |

Identification of Novel Pharmacological Targets

Identifying the specific molecular targets that this compound interacts with is fundamental to understanding its pharmacological actions and therapeutic potential. Although the searches did not yield a definitive, comprehensive list of direct protein targets for this compound, studies on its biological effects and investigations into related Kuwanon compounds offer valuable insights and highlight relevant research methodologies for target identification.

The observed influence of this compound on intracellular signaling pathways in neural stem cells, such as the reduction in ERK1/2 phosphorylation and the modulation of Notch signaling, suggests that proteins within these pathways are potential targets, either directly or indirectly. nih.govnih.govjneuropsychiatry.org This implies that enzymes responsible for ERK1/2 phosphorylation or components of the Notch signaling cascade could be modulated by this compound.

Research on other Kuwanon derivatives has successfully employed advanced techniques, including molecular docking and network pharmacology, to predict and identify potential molecular targets. researchgate.nettmrjournals.comfrontiersin.orgmdpi.comresearchgate.net For example, studies on Kuwanon G have utilized network pharmacology to pinpoint core targets such as AKT1, TNF, SRC, EGFR, and ESR1, and molecular docking to evaluate their binding affinities. researchgate.net Similarly, molecular docking studies have been conducted to investigate the interaction of Kuwanon A with cyclooxygenase (COX) enzymes, identifying specific binding sites. researchgate.netresearchgate.net Kuwanon C has also been studied to identify its targets related to inhibiting tumor cell proliferation and inducing apoptosis, with findings suggesting interactions with mitochondria and the endoplasmic reticulum. nih.govmdpi.com

These studies on related Kuwanons underscore the utility of in silico methods like network pharmacology and molecular docking, as well as various experimental techniques, in the process of pharmacological target identification. Applying similar advanced methodologies to this compound could involve high-throughput screening against panels of enzymes or receptors, utilizing biochemical assays to assess enzyme inhibition or activation, employing pull-down assays with labeled this compound to isolate binding proteins, or utilizing proteomic approaches to identify proteins that interact with the compound. The observed modulation of specific signaling proteins and gene expression by this compound in NSC studies provides a rational basis for targeted investigations into the upstream kinases, receptors, or transcription factors that may be directly affected. nih.govnih.govjneuropsychiatry.org

Q & A

Q. What are the standard methodologies for isolating and purifying Kuwanon V from Morus alusa extracts?

this compound isolation typically employs solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) and preparative high-performance liquid chromatography (HPLC). Key steps include:

Q. Which in vitro assays are most effective for preliminary screening of this compound’s bioactivity?

Common assays include:

- Cell viability/proliferation : MTT or WST-1 assays using neural stem cells (NSCs) or cancer cell lines .

- Antioxidant activity : DPPH radical scavenging or FRAP assays .

- Anti-inflammatory testing : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual effects on cell proliferation and survival?

Discrepancies arise from cell-type-specific responses. For example, this compound inhibits NSC proliferation (reduced BrdU uptake) while enhancing survival (via Akt/mTOR pathway activation) . To address contradictions:

- Dose-response analysis : Test concentrations across a wide range (e.g., 1–100 µM).

- Pathway-specific inhibitors : Use LY294002 (PI3K inhibitor) to isolate survival mechanisms .

- Single-cell RNA sequencing : Identify subpopulations with divergent proliferative/survival outcomes .

Q. What experimental designs are optimal for evaluating this compound’s neurogenesis-enhancing properties in vivo?

- Animal models : Use murine NSC transplantation in stroke or spinal cord injury models .

- Behavioral assays : Morris water maze for cognitive recovery post-treatment.

- Histological validation : Immunostaining for DCX (neuroblast marker) and NeuN (mature neuron marker) .

- Controls : Include sham-operated groups and vehicle-treated cohorts to isolate compound-specific effects.

Q. How can researchers ensure reproducibility in this compound’s antimicrobial activity studies against MRSA?

- Standardized microbial strains : Use ATCC-certified MRSA strains (e.g., ATCC 43300).

- Broth microdilution assays : Follow CLSI guidelines for minimum inhibitory concentration (MIC) determination.

- Synergy testing : Combine this compound with β-lactams to assess combinatorial efficacy .

- Biofilm disruption assays : Quantify crystal violet staining in 96-well plates post-treatment .

Methodological Challenges and Solutions

Q. What strategies mitigate solubility issues of this compound in cell culture media?

- Solubilization agents : Use DMSO (≤0.1% v/v) or cyclodextrin-based carriers.

- Sonication : Briefly sonicate stock solutions to disperse aggregates.

- Vehicle controls : Include DMSO-only groups to rule out solvent toxicity .

Q. How should researchers design pharmacokinetic studies for this compound?

- Administration routes : Intraperitoneal vs. oral gavage to compare bioavailability.

- LC-MS/MS quantification : Develop validated methods for plasma/tissue concentration measurement.

- Metabolite profiling : Incubate this compound with liver microsomes to identify phase I/II metabolites.

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?

- Non-linear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism.

- ANOVA with post-hoc tests : Compare multiple dose groups (Tukey’s HSD for normally distributed data).

- Survival analysis : Kaplan-Meier curves for in vivo neuroprotection studies .

Ethical and Reproducibility Considerations

Q. How can researchers address batch-to-batch variability in plant-derived this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.